Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

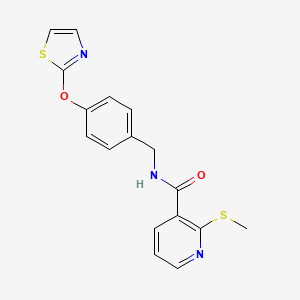

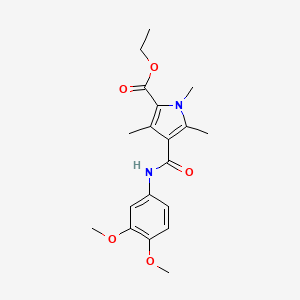

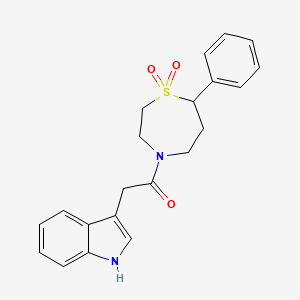

“Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 . The compound is used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula .

Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis for the protection of the N α-amino moiety . The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string, which represents the structure of the molecule, is CC©©OC(=O)N(CCCC(O)=O)Cc1ccccc1 .

科学的研究の応用

Synthetic Applications in Organic Chemistry

A series of 1-[4-2(aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, were discovered and developed as potential drug candidates. These compounds demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. They exhibited tumor-selective toxicity, acting as modulators of multi-drug resistance, inducing apoptosis, generating reactive oxygen species, activating certain caspases, and affecting mitochondrial functions. Additionally, these molecules also showed promising antimalarial and antimycobacterial properties and were well tolerated in mice during short-term toxicity studies. The structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability of these compounds have been elaborated, highlighting their potential as antineoplastic drug candidates (Hossain et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate can potentially be involved in catalytic non-enzymatic kinetic resolution (KR) processes. KR of racemic compounds using chiral catalysts is significant in asymmetric organic synthesis. Various catalytic non-enzymatic procedures have been developed, providing high enantioselectivity and yield for both products and recovered starting materials. This area is of great importance, and advancements in catalytic non-enzymatic KR cover literature since 2004, subdivided according to different types of compounds resolved, including alcohols, epoxides, amines, alkenes, carbonyl derivatives, sulfur compounds, and ferrocenes (Pellissier, 2011).

Graphical Synthetic Routes

Vandetanib's existing synthetic routes have been reviewed and analyzed, revealing that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate are subjected to various chemical processes, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution, to synthesize the title compound. This route has shown to yield high commercial value in manufacturing scale (Mi, 2015).

将来の方向性

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids in organic synthesis is a promising area of research . These compounds can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . This could potentially expand the applicability of amino acid ionic liquids in organic synthesis .

特性

IUPAC Name |

benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)10-12-21(13-11-19)17(23)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXPVZUUJLNEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

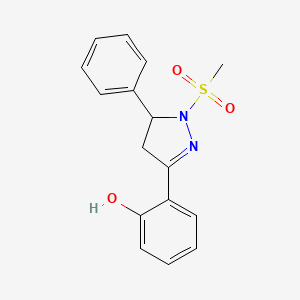

![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)

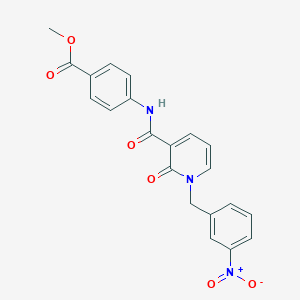

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

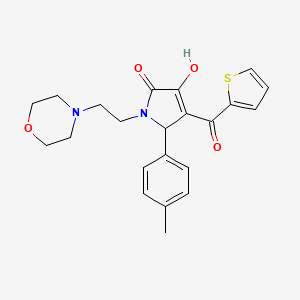

![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)